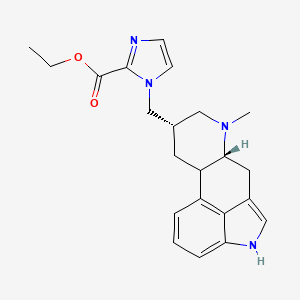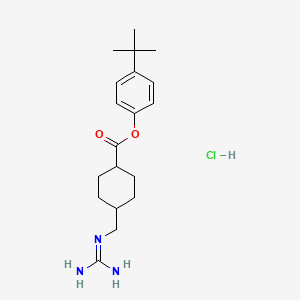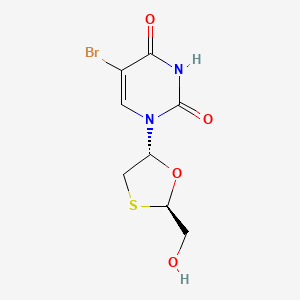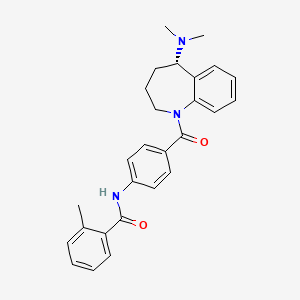
Mozavaptan, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mozavaptan, (S)- is a vasopressin receptor antagonist marketed by Otsuka. It is primarily used in Japan for the treatment of hyponatremia, which is a condition characterized by low blood sodium levels. This condition is often caused by the syndrome of inappropriate antidiuretic hormone (SIADH) due to antidiuretic hormone (ADH) producing tumors .
Méthodes De Préparation
The preparation of Mozavaptan involves several synthetic routes. One method includes dissolving reactants such as 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzodiazepine and 4-(ortho-methyl-benzamido) benzoyl chloride in an alkylogen solvent. An anhydrous aprotic solvent dissolved with a silver salt is then added to the mixture, and the reaction is carried out at a temperature between 10 and 30 degrees Celsius . Another method involves reacting 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzodiazepine with paranitrobenzoyl chloride under the action of a soluble silver salt. After deoxidizing the nitro groups, the mixture is reacted with ortho-methyl benzoyl chloride under the action of the soluble silver salt .
Analyse Des Réactions Chimiques
Mozavaptan undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include silver salts and aprotic solvents. The major products formed from these reactions include different benzamides and benzodiazepines .
Applications De Recherche Scientifique
Mozavaptan has several scientific research applications. It is used in the treatment of hyponatremia, particularly in cases where fluid restriction is not effective or tolerated. It has also been investigated for its potential in managing congestive heart failure by reducing fluid overload and improving symptoms. Additionally, Mozavaptan is being studied for its potential use in treating liver cirrhosis, polycystic kidney disease, and heart failure with preserved ejection fraction.
Mécanisme D'action
Mozavaptan works by antagonizing vasopressin V2 receptors, which are located on renal collecting duct cells. This prevents the binding of vasopressin, thereby promoting aquaresis, which is the excretion of water without electrolyte loss . This mechanism is particularly useful in treating conditions characterized by fluid retention, such as hyponatremia .
Comparaison Avec Des Composés Similaires
Similar compounds include tolvaptan, conivaptan, lixivaptan, and satavaptan . While all these compounds share a similar mechanism of action, Mozavaptan is unique in its specific use for treating hyponatremia in Japan . Additionally, Mozavaptan has shown potential cross-reactivity with tolvaptan, indicating that it may exhibit similar immunological responses .
Propriétés
Numéro CAS |
157378-41-1 |
|---|---|
Formule moléculaire |
C27H29N3O2 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
N-[4-[(5S)-5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31)/t24-/m0/s1 |
Clé InChI |
WRNXUQJJCIZICJ-DEOSSOPVSA-N |
SMILES isomérique |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCC[C@@H](C4=CC=CC=C43)N(C)C |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


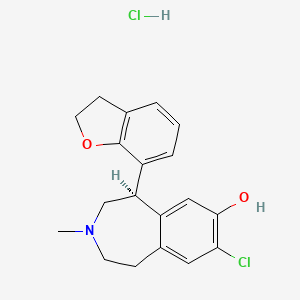
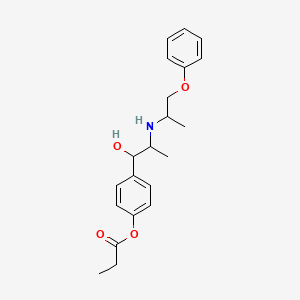
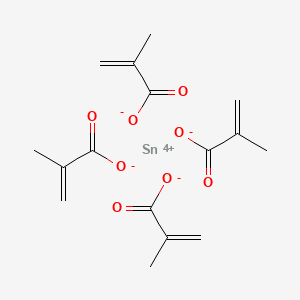

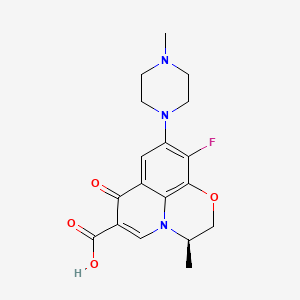
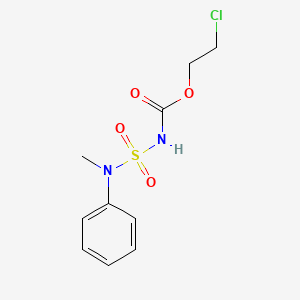
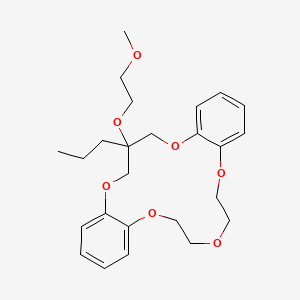

![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)

